molecular formula C6H2Cl2FNO2 B170224 1,2-Dichloro-3-fluoro-4-nitrobenzene CAS No. 100465-04-1

1,2-Dichloro-3-fluoro-4-nitrobenzene

Cat. No. B170224
Key on ui cas rn: 100465-04-1
M. Wt: 209.99 g/mol
InChI Key: LCZBIHOCLOBQLF-UHFFFAOYSA-N
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Patent
US06632949B2

Procedure details

To a reaction vessel, 0.74 g(2.50 m mol) of pentachloronitrobenzene, 1.77 g (13.00 m mol) of DFI, and 25 ml of acetonitrile were charged and reacted at 84° C. for 2 hours in a nitrogen atmosphere. After finishing the reaction, formation of dichlorotrifluoronitrobenzene (master ion, 245, master ion +2 247, master ion +4 249, base peak 245) was confirmed by GC-MS measurement on the reaction mixture, and the yield was 28.0% by GC analysis. Formation of trichloro-difluoronitrobenzene (master ion 261, master ion +2 263, master ion +4 265, base peak 205) was also confirmed and the yield was 11.3%. Formation of tetrachlorofluoronitrobenzene (master ion 277, master ion+2 279, master ion+4 281, master ion+6 283, base peak 221) was further confirmed and the yield was 9.0%.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dichlorotrifluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trichloro-difluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ion 261
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetrachlorofluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ion 277
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C([N+]([O-])=O)=C(Cl)C(Cl)=C(Cl)C=1Cl.ClC1C([N+]([O-])=O)=C(F)C(F)=C(F)C=1Cl.ClC1C([N+]([O-])=O)=C(F)C(F)=C(Cl)C=1Cl.Cl[C:44]1[C:49]([N+:50]([O-:52])=[O:51])=[C:48]([F:53])[C:47]([Cl:54])=[C:46]([Cl:55])[C:45]=1Cl>C(#N)C>[Cl:55][C:46]1[CH:45]=[CH:44][C:49]([N+:50]([O-:52])=[O:51])=[C:48]([F:53])[C:47]=1[Cl:54]

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
dichlorotrifluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)Cl
Step Three
Name
trichloro-difluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Cl)Cl
Step Four
Name
ion 261
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Cl)Cl
Step Five
Name
tetrachlorofluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)Cl)Cl
Step Six
Name
ion 277
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 84° C. for 2 hours in a nitrogen atmosphere
Duration
2 h

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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